Eggmanone

Hedgehog signaling Sufu-independent inhibition medulloblastoma

Researchers targeting Hedgehog signaling downstream of Smoothened (Smo) or studying chemoresistance require a PDE4 inhibitor with validated selectivity. Eggmanone addresses this by inhibiting PDE4D3 (IC50 72 nM) at a node where Smo antagonists fail. - Inhibits Gli1/Ptch1 transcription ~50% at 10 µM in Sufu-/- MEFs, unlike Sonidegib. - Clean selectivity: no significant activity against 442 kinases, 158 GPCRs, or 21 phosphatases at 10 µM. - Enhances docetaxel cytotoxicity at 1-3 µM in chemo-resistant prostate cancer models.

Molecular Formula C20H20N2O2S3
Molecular Weight 416.6 g/mol
Cat. No. B1671138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEggmanone
SynonymsEggmanone;  Egm; 
Molecular FormulaC20H20N2O2S3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4
InChIInChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3
InChIKeyXAKJIQPEGSCYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eggmanone Specifications and Selectivity


Eggmanone (EGM1, CAS 505068-32-6) is a thienopyrimidinone small molecule that functions as a potent and selective phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the PDE4D3 isoform with an IC50 of 72 nM [1]. It exhibits approximately 40- to 50-fold selectivity for PDE4D3 over other PDE family members, including PDE3A (IC50 = 3.00 µM), PDE10A2 (IC50 = 3.05 µM), and PDE11A4 (IC50 = 4.08 µM) . Eggmanone was identified from an in vivo chemical genetic screen in embryonic zebrafish as a Hedgehog (Hh) signaling inhibitor that functions downstream of Smoothened (Smo) [2]. The compound displays no significant activity on a broad selectivity panel of 442 kinases, 158 GPCRs, and 21 phosphatases when tested at 10 µM .

Hedgehog pathway probe downstream of Smoothened
PDE4D3-selective PDE4 inhibition context
Broad off-target profiling across 621 targets available

Eggmanone vs. Generic PDE4 Inhibitors in Hh Research


Generic PDE4 inhibitors such as rolipram cannot be functionally interchanged with Eggmanone in Hedgehog (Hh) signaling research due to distinct mechanistic positioning and signaling compartment specificity. While rolipram inhibits PDE4B and PDE4D with IC50 values of 130 nM and 240 nM respectively , Eggmanone uniquely targets Hh signaling downstream of Suppressor of Fused (Sufu), a node where canonical Smo antagonists such as cyclopamine and Sonidegib are ineffective [1]. In Sufu⁻/⁻ mouse embryonic fibroblasts (MEFs), Eggmanone achieves approximately 50% inhibition of Gli1 and Ptch1 transcription at 10 µM, whereas the Smo antagonist Sonidegib tested at 0.1 µM (~100-fold its EC50) shows no inhibition [2]. Furthermore, Eggmanone displays a unique microdomain-specific cAMP elevation in cardiomyocytes without raising total cellular cAMP content, a spatial signaling property not shared by conventional PDE4 inhibitors such as rolipram [3].

! Generic PDE4 inhibitors (e.g., rolipram) may not engage Hedgehog signaling downstream of Sufu.
! Smoothened antagonists (e.g., Sonidegib) are ineffective in Sufu⁻/⁻ contexts where Eggmanone maintains activity.
! Conventional PDE4 inhibitors elevate global cAMP, differing from Eggmanone’s microdomain-specific signaling.

Eggmanone Differentiation Evidence


Hedgehog Signaling Inhibition Downstream of Sufu

Eggmanone demonstrates functional inhibition of Hedgehog signaling downstream of Sufu, a property not shared by clinically relevant Smo antagonists. In Sufu⁻/⁻ mouse embryonic fibroblasts (MEFs) exhibiting constitutively active Hh signaling independent of upstream ligand-receptor interactions, Eggmanone at 10 µM achieves approximately 50% reduction in Gli1 and Ptch1 mRNA transcript levels [1]. In contrast, the Smo antagonist Sonidegib tested at 0.1 µM (approximately 100-fold its EC50) fails to inhibit transcription of either Gli1 or Ptch1 in the same Sufu⁻/⁻ MEF system [1]. Similarly, the canonical Smo antagonist cyclopamine shows no inhibitory effect on Gli1 and Ptc1 transcription in Sufu⁻/⁻ MEFs [2].

Sufu-Downstream Hh Inhibition
Head-to-head
Eggmanone: ~50% Gli1/Ptch1 mRNA reduction; Sonidegib & cyclopamine: no inhibition
Supports Hh pathway study in Smo-resistant contexts
Sufu⁻/⁻ MEF model; 10 µM Eggmanone
Hedgehog signaling Sufu-independent inhibition medulloblastoma Smoothened resistance

PDE4D3 Isoform Selectivity

Eggmanone demonstrates a quantifiable selectivity window over non-PDE4 phosphodiesterase family members. Against PDE4D3, Eggmanone exhibits an IC50 of 72 nM [1]. In parallel dose-response assays conducted under identical conditions, Eggmanone inhibits PDE3A, PDE10A2, and PDE11A4 with IC50 values of 3.00 µM, 3.05 µM, and 4.08 µM, respectively . This corresponds to a selectivity ratio of approximately 42-fold for PDE4D3 over PDE3A, 42-fold over PDE10A2, and 57-fold over PDE11A4.

PDE4D3 Isoform Selectivity
Head-to-head
IC50 = 72 nM; 42–57× selectivity vs PDE3A/10A2/11A4
Supports PDE4D3-selective pathway interpretation
Enzymatic assays; dose-response format
PDE4 selectivity off-target profiling PDE3 PDE10 PDE11

Hedgehog Inhibition vs. Rolipram

Eggmanone exhibits superior potency compared to the broad-spectrum PDE4 inhibitor rolipram in inhibiting Hedgehog signaling. In Shh-Light2 cells stimulated with Sonic Hedgehog ligand and assessed using a Gli-responsive luciferase reporter assay, Eggmanone reduces Hh signaling levels with greater potency than rolipram at equivalent concentrations [1]. The study authors note that rolipram reduced Hh signaling 'albeit with lower potency than eggmanone,' establishing a direct functional difference between these two PDE4-targeting compounds [1].

Hh Inhibition vs. Rolipram
Head-to-head
Eggmanone: greater inhibition than rolipram in Gli reporter assay
Supports PDE4-mediated Hh pathway study fit
Shh-Light2 cells; qualitative ranking
Hedgehog reporter assay PDE4 inhibition Gli transcription rolipram comparison

Microdomain-Specific cAMP Signaling

Eggmanone demonstrates a spatially restricted signaling profile that distinguishes it from conventional PDE4 inhibitors. Unlike broad-spectrum PDE4 inhibitors such as rolipram, which elevate total cellular cAMP levels, Eggmanone increases cAMP specifically in distinct cellular microdomains without raising total cellular cAMP content [1]. In isolated mouse cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), Eggmanone increases cardiac contractility by targeting a discrete myocyte microdomain without causing significant changes in myocyte calcium cycling [1]. In vivo, Eggmanone enhances systolic function in mice with failing hearts without increasing heart rate [1].

cAMP Microdomain Signaling
Class-level
Microdomain-specific cAMP elevation without total cellular cAMP increase
Supports compartment-specific cAMP signaling studies
Mouse cardiomyocytes; human iPSC-CMs
cAMP compartmentalization cardiomyocyte contractility microdomain signaling PKA activation

Cyclohexylthiophene Core: Downstream-of-Sufu Activity

Structure-activity relationship (SAR) studies reveal that Eggmanone analogs lacking the cyclohexylthiophene core lose the ability to inhibit Hedgehog signaling downstream of Sufu. In Sufu⁻/⁻ MEF transcriptional assays, Eggmanone and its cyclohexylthiophene-containing analogs (9b, 9e, 9g, 9m) retain the ability to reduce Gli1 and Ptch1 mRNA levels [1]. In contrast, more potent TM3-Gli-Luc inhibitors lacking the western cyclohexyl ring, such as compound 14b (EC50 = 0.685 µM), show only a 10% reduction in Gli1 and Ptch1 transcripts at 10 µM in the same Sufu⁻/⁻ MEF system [1]. These non-cyclohexyl analogs function at a node upstream of Sufu rather than downstream [1].

Core Requirement for Sufu Activity
Head-to-head
Cyclohexylthiophene analogs retain ~50% inhibition; non-cyclohexyl 14b: ~10% inhibition
Supports mechanistic positioning downstream of Sufu
Sufu⁻/⁻ MEFs; 10 µM
structure-activity relationship PDE4-dependent mechanism Sufu analog comparison

Broad-Selectivity Off-Target Profiling

Eggmanone was evaluated in a comprehensive counter-screen against a panel of 442 kinases, 158 GPCRs, and 21 phosphatases, revealing no targets inhibited by greater than 50% at 10 µM [1]. This broad selectivity profile supports the use of Eggmanone as a validated chemical probe for PDE4-dependent biological interrogation. In contrast, many PDE4 inhibitors lack comparable publicly available broad-selectivity data, complicating the interpretation of observed phenotypic effects.

Broad-Selectivity Profiling
Reported
No target inhibited >50% across 442 kinases, 158 GPCRs, 21 phosphatases
Supports chemical probe validation context
Tested at 10 µM; peer-reviewed
off-target profiling kinase selectivity GPCR phosphatase chemical probe validation

Eggmanone Research Applications


Smo Antagonist-Resistant Hedgehog Signaling

Eggmanone is optimally deployed in studies of Hedgehog pathway activation that is refractory to Smo antagonists. Based on its demonstrated ability to inhibit Gli1 and Ptch1 transcription in Sufu⁻/⁻ MEFs (~50% reduction at 10 µM), whereas Sonidegib and cyclopamine show no inhibition [1] [2], Eggmanone serves as a validated chemical probe for interrogating Hh signaling downstream of acquired Smo resistance mutations or Sufu loss-of-function contexts. This application is particularly relevant for medulloblastoma and basal cell carcinoma research where Smo antagonist resistance limits clinical efficacy [2].

Chemoresistant Prostate Cancer Models

Eggmanone demonstrates utility in combination therapy models for chemo-resistant prostate cancer. In DU145-TxR and PC3-TxR docetaxel-resistant prostate cancer cell lines, Eggmanone treatment at 1-3 µM dose-dependently increases docetaxel cytotoxicity [3]. The compound also downregulates cancer stem cell marker genes Nanog and ABCG2 and attenuates sphere formation [3]. These properties make Eggmanone a candidate compound for investigating PDE4D inhibition as a strategy to overcome chemoresistance in prostate cancer models, particularly in combination with taxane chemotherapy [3].

Cardiomyocyte cAMP Microdomain Signaling

Eggmanone is uniquely suited for investigations of spatially restricted cAMP signaling in cardiac myocytes. Unlike conventional PDE4 inhibitors that globally elevate cAMP, Eggmanone increases cAMP specifically in discrete cellular microdomains without altering total cellular cAMP content [4]. This property, demonstrated in isolated mouse cardiomyocytes and human iPSC-derived cardiomyocytes, enables researchers to dissect compartment-specific cAMP/PKA signaling without the confounding effects of global cAMP elevation [4]. In vivo, Eggmanone enhances systolic function in failing mouse hearts without increasing heart rate, providing a model system for studying inotropic effects devoid of chronotropic liabilities [4].

Chemical Probe Validation with Broad Selectivity

Eggmanone is an appropriate selection for studies requiring rigorous chemical probe validation. Its counter-screen data against 442 kinases, 158 GPCRs, and 21 phosphatases (no target inhibited >50% at 10 µM) is published in the primary literature with full supplementary tables [2]. This level of selectivity documentation meets the criteria for a high-quality chemical probe as defined by the Chemical Probes Portal and similar validation frameworks. Investigators whose work will undergo peer review for chemical probe standards should preferentially select Eggmanone over PDE4 inhibitors lacking comparable peer-reviewed selectivity data [2].

Application
Selection Property
Validation Focus
Hedgehog signaling in Smo-antagonist-resistant models
Sufu-downstream mechanism context
Gli1/Ptch1 transcriptional endpoints
Prostate cancer chemoresistance models
Docetaxel-combination response context
Cancer stem cell marker modulation
Cardiomyocyte cAMP microdomain studies
Microdomain-specific cAMP elevation context
Contractility endpoints in iPSC-CMs
Chemical probe validation studies
Peer-reviewed broad-selectivity data
Off-target profiling across 621 targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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